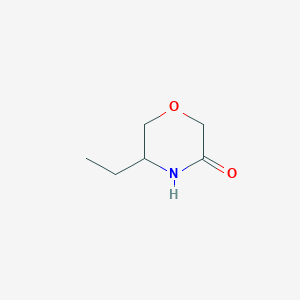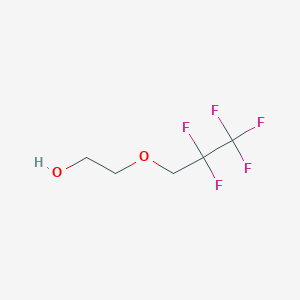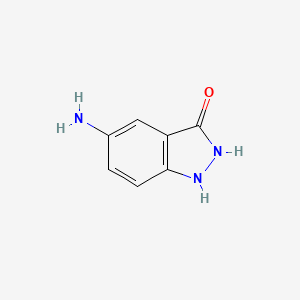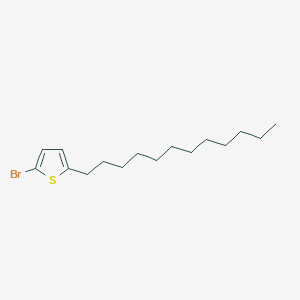
5-エチルモルホリン-3-オン
概要
説明
5-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a cyclic amide that contains a morpholine ring with an ethyl group attached to the nitrogen atom
科学的研究の応用
5-Ethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
生化学分析
Biochemical Properties
5-Ethylmorpholin-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of 5-Ethylmorpholin-3-one, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, 5-Ethylmorpholin-3-one can act as a substrate for certain dehydrogenases, facilitating redox reactions within cells .
Cellular Effects
The effects of 5-Ethylmorpholin-3-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 5-Ethylmorpholin-3-one can affect gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis through the activation of specific signaling cascades. Furthermore, 5-Ethylmorpholin-3-one can alter the activity of key metabolic enzymes, thereby impacting cellular energy production and overall cell function .
Molecular Mechanism
At the molecular level, 5-Ethylmorpholin-3-one exerts its effects through various mechanisms. One primary mechanism involves its binding to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes . This binding can result in the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, 5-Ethylmorpholin-3-one can interact with transcription factors, influencing gene expression by modulating their activity . These interactions can lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethylmorpholin-3-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Ethylmorpholin-3-one can degrade into various metabolites, which may have different biological activities. Over extended periods, the compound’s impact on cellular processes such as gene expression and enzyme activity can change, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 5-Ethylmorpholin-3-one in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, 5-Ethylmorpholin-3-one can become toxic, leading to adverse effects such as liver damage and disruption of normal cellular functions . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
5-Ethylmorpholin-3-one is involved in several metabolic pathways, primarily those related to its degradation and biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in redox reactions, contributing to the overall metabolic flux within cells . Additionally, 5-Ethylmorpholin-3-one can influence the levels of key metabolites, such as glycolate and glyoxylate, through its interactions with specific dehydrogenases .
Transport and Distribution
The transport and distribution of 5-Ethylmorpholin-3-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its distribution to different cellular compartments . Additionally, 5-Ethylmorpholin-3-one can bind to specific proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
5-Ethylmorpholin-3-one exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often localized to the endoplasmic reticulum (ER) and mitochondria, where it can interact with key enzymes involved in oxidative stress response and energy metabolism . Post-translational modifications, such as phosphorylation, can also influence the targeting of 5-Ethylmorpholin-3-one to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylmorpholin-3-one typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts and can be performed under both stereoselective and non-stereoselective conditions.
Industrial Production Methods
Industrial production of 5-Ethylmorpholin-3-one may involve the dehydration of diethanolamine with concentrated sulfuric acid, similar to the production methods used for other morpholine derivatives . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
5-Ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used .
作用機序
The mechanism of action of 5-Ethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog of 5-Ethylmorpholin-3-one, lacking the ethyl group.
5-Ethyl-3-morpholinone: Another similar compound with slight structural differences, used in research and industrial applications.
Uniqueness
5-Ethylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
5-ethylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569240 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77605-88-0 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)


![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)








